molecular formula C14H8F4N2 B3287349 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole CAS No. 84409-38-1

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

Cat. No. B3287349
CAS RN: 84409-38-1
M. Wt: 280.22 g/mol
InChI Key: ZJYABPVUKCKLOT-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of pentafluorobenzaldehyde with hydrazine, leading to the formation of the azine of pentafluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole consists of a fluorinated indazole core with a phenyl group and a methyl group. The tetrafluoro substitution on the indazole ring contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Experimental and computational studies have explored its electrostatic properties and spectroscopy .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structure of various NH-indazoles, including 4,5,6,7-tetrafluoro-3-methyl-1-phenyl-1H-indazole, has been investigated using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies have revealed the tautomeric nature of these compounds and their unique crystal structures, which include the formation of hydrogen-bonded dimers and helices with a three-fold screw axis in certain cases. This research contributes to a deeper understanding of the molecular and supramolecular behavior of fluorinated indazoles (Teichert et al., 2007).

Antioxidant Properties

Indazole derivatives, including 4,5,6,7-tetrafluoro-1H-indazole variants, have been synthesized and evaluated for their in vitro antioxidant activity. The study highlights the potential of these compounds in antioxidative applications, with some showing moderate to high activity in various assays (Polo et al., 2016).

Corrosion Inhibition

Research has been conducted on the use of 4,5,6,7-tetrafluoro-1H-indazole derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds are evaluated for their effectiveness in preventing corrosion, with potential applications in industrial acidizing processes (Ansari et al., 2015).

Electrostatic Properties and Spectroscopy

Studies have been done on the synthesis, structure, and electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, exploring its geometry, dipole moments, and chemical shifts. These insights are critical for understanding the electronic properties of such compounds and their potential applications in various fields (Hathaway et al., 1998).

Synthesis and Bioactivity

Syntheses of various 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including 1-phenyl derivatives, have been reported. These compounds have been evaluated for their anti-inflammatory activity, showing significant potential in this area (Nagakura et al., 1979).

Selective Inhibitors of Nitric Oxide Synthase

Research into fluorinated indazoles, including 4,5,6,7-tetrafluoro-1H-indazole, has focused on their potential as selective inhibitors of nitric oxide synthase. This study indicates their utility in neuroprotective activities and their potential in medical research (Claramunt et al., 2009).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid contact with skin and eyes, and follow safety protocols .

properties

IUPAC Name

4,5,6,7-tetrafluoro-3-methyl-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2/c1-7-9-10(15)11(16)12(17)13(18)14(9)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYABPVUKCKLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=C2F)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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